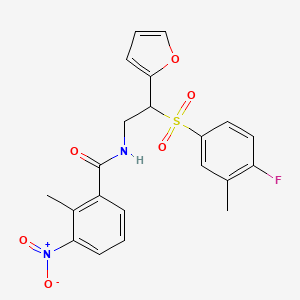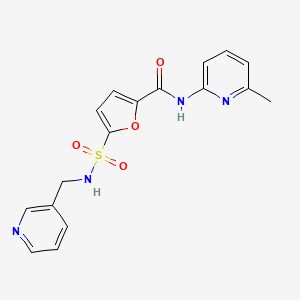
(S)-Metil 2-((terc-butoxicarbonil)amino)-5-oxo-5-fenilpentanoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate” is a chemical compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of this compound involves the use of amino acid ionic liquids (AAILs). Care should be taken when using AAILs for organic synthesis because of their multiple reactive groups . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of this compound involves the tert-butyloxycarbonyl (Boc) group for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Chemical Reactions Analysis
The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Aplicaciones Científicas De Investigación
- Síntesis de Péptidos Una aplicación principal de Boc-Met radica en la síntesis de péptidos. El grupo Boc (terc-butoxicarbonil) actúa como un grupo protector temporal para el grupo amino. Permite la formación controlada de enlaces peptídicos con otros aminoácidos durante la síntesis de péptidos en fase sólida (SPPS) . Al desproteger selectivamente el grupo Boc, los investigadores pueden ensamblar secuencias complejas de péptidos.
- Los aminoácidos protegidos con Boc se han utilizado para crear líquidos iónicos. Estos líquidos iónicos a temperatura ambiente (RTILs) se derivan de aminoácidos protegidos con Boc disponibles comercialmente. Por ejemplo, [emim] [Boc-Ala] (donde [emim] representa el catión 1-etil-3-metilimidazolio) se puede reciclar varias veces en reacciones modelo . Estos Boc-AAILs (líquidos iónicos de aminoácidos) amplían la aplicabilidad de los RTILs en la síntesis orgánica.
Líquidos Iónicos en Síntesis Orgánica
Mecanismo De Acción
Target of Action
The primary target of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoateIt’s worth noting that the compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows for selective protection and deprotection of amines, which is a crucial aspect of many synthetic strategies .
Biochemical Pathways
The compound is used in the synthesis of other complex molecules. For instance, it has been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections . .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoateThe Boc-protected amino acid ionic liquids (Boc-AAILs) are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane .
Result of Action
The compound’s action results in the formation of other complex molecules through a series of chemical reactions. For example, it has been used in the preparation of indole derivatives as efflux pump inhibitors . These inhibitors can prevent the expulsion of intracellular drugs, enhancing the effectiveness of drug treatments .
Action Environment
The action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents can affect its reactivity and the yield of the reactions it is involved in . Moreover, the presence of a base such as sodium hydroxide is necessary for the addition of the Boc group to amines .
Safety and Hazards
Direcciones Futuras
The future directions of this compound involve expanding the applicability of AAILs . This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs can then be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Propiedades
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(15(20)22-4)10-11-14(19)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYIBENIWMZWQA-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)C1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)C1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Difluoromethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2443823.png)
![N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide](/img/structure/B2443824.png)
![1-Thia-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2443825.png)
![Ethyl 5-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2443826.png)
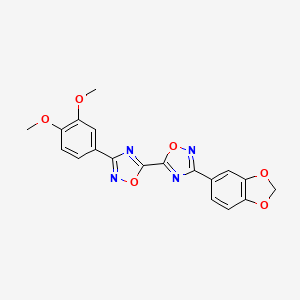

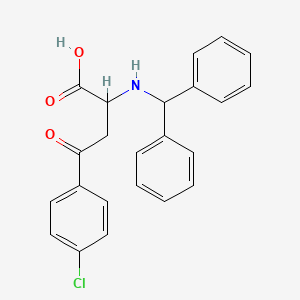
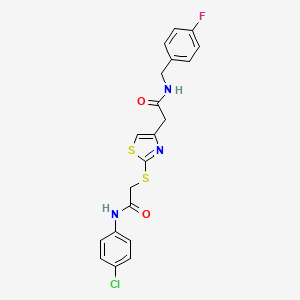
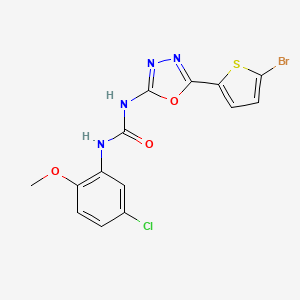
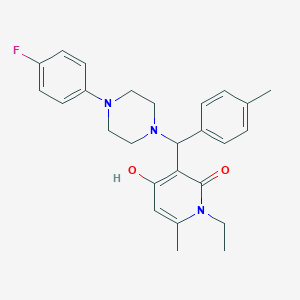
![N-(2,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2443842.png)
![N-(3-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2443843.png)
